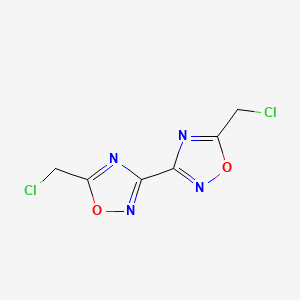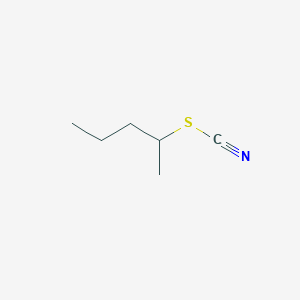
2-Pentyl thiocyanate
Overview
Description
Scientific Research Applications
Thiocyanate in Human Health and Disease
Thiocyanate (SCN−), a common component in many biological systems, plays a crucial role in human health. It participates in the detoxification process of cyanide into less harmful substances. SCN− concentrations in body fluids are significant for distinguishing smokers from non-smokers and assessing some clinical conditions. Elevated levels of thiocyanate, resulting from environmental exposure or dietary intake, could potentially impact thyroid function due to its ability to inhibit iodide transport. This effect is critical in understanding the balance of thyroid activity, especially in environments with varying iodine availability. The biochemistry of thiocyanate in the human body underscores its importance in both the defense against microbial infection and the regulation of oxidative stress. By modulating the production of hypothiocyanous acid (HOSCN), a potent antimicrobial agent, thiocyanate contributes to the innate immune defense mechanisms, especially in the respiratory and digestive tracts. Research highlights the dual role of thiocyanate in promoting host defense while potentially limiting host tissue damage during inflammatory responses, suggesting its pharmacological potential in treating inflammatory diseases and infections. The therapeutic potential of thiocyanate, particularly in conditions such as pulmonary diseases and cardiovascular disorders, is an area of growing interest. Preclinical studies hint at its ability to attenuate inflammation and microbial infections, indicating a promising avenue for future therapeutic applications. Moreover, the high oral bioavailability of thiocyanate, coupled with a deeper understanding of its biochemical impact, positions it as a potential candidate for clinical use in managing diseases associated with inflammation and oxidative stress (Chandler & Day, 2015).
Thiocyanate in Environmental and Industrial Applications
The presence of thiocyanate in industrial and mining wastewaters highlights the need for efficient removal techniques due to its toxic effects. Innovative methods employing environmentally friendly oxidants like Fe(VI) and Fe(V) have shown promise in the anaerobic oxidation of thiocyanate. These processes not only degrade thiocyanate effectively but also convert it into less harmful byproducts, suggesting an efficient and eco-friendly approach to mitigating the environmental impact of industrial waste. The research into thiocyanate oxidation processes is vital for developing sustainable waste management strategies that protect both human health and the environment. The application of Fe(VI) and Fe(V) in thiocyanate removal from wastewater underscores the potential of advanced oxidation technologies in environmental remediation. This approach provides a compelling example of how chemical research can contribute to solving practical environmental challenges, paving the way for the development of new technologies for wastewater treatment. The exploration of thiocyanate's behavior and reactivity under various conditions provides essential insights into its role in environmental chemistry and its potential applications in pollution control and resource recovery (Sharma et al., 2002).
Future Directions
Mechanism of Action
Target of Action
Thiocyanates, in general, are known to interact with various enzymes and proteins in the body
Mode of Action
Thiocyanates are known to inhibit certain enzymes, potentially disrupting normal cellular processes . The specific interactions of 2-Pentyl Thiocyanate with its targets and the resulting changes are areas that require further investigation.
Biochemical Pathways
Thiocyanates, including this compound, may affect various biochemical pathways. For instance, they can be metabolized by the liver enzyme rhodanese, which catalyzes the reaction of thiocyanate with thiosulfate to form thiocyanate and sulfite . This process could potentially affect sulfur metabolism pathways.
Pharmacokinetics
Thiocyanates are generally known to be rapidly absorbed and taken up into cells . They are metabolized via the liver enzyme rhodanese, and the resultant thiocyanate is non-toxic and excreted in the urine . These properties could potentially impact the bioavailability of this compound, but specific studies on this compound are needed to confirm this.
Result of Action
Thiocyanates are known to cause toxic effects by inhibiting cytochrome c oxidase, resulting in cellular hypoxia and cytotoxic anoxia, and can eventually lead to death
Biochemical Analysis
Biochemical Properties
2-Pentyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of sulfur metabolism. It interacts with various enzymes and proteins, including thiocyanate hydrolases, which catalyze the conversion of thiocyanate to carbonyl sulfide and cyanate . This interaction is crucial for the detoxification of thiocyanate in biological systems. Additionally, this compound can form complexes with metal ions, such as iron and cobalt, which can influence its biochemical behavior .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, thiocyanate, including this compound, is known to inhibit the thyroid sodium-iodide symporter, thereby affecting thyroid hormone synthesis . This inhibition can lead to alterations in cellular metabolism and gene expression related to thyroid function. Furthermore, this compound can induce oxidative stress in cells, impacting various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming complexes that influence enzyme activity and protein function . For example, the interaction with iron ions can lead to the formation of ferric thiocyanate complexes, which are involved in redox reactions. Additionally, this compound can act as an inhibitor of certain enzymes, such as lactoperoxidase, which plays a role in the biosynthesis of hypothiocyanite . This inhibition can affect various biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that thiocyanate compounds, including this compound, can degrade over time, leading to the formation of by-products that may have different biochemical properties . The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects . Studies have shown that high doses of thiocyanate compounds can cause oxidative stress, disrupt cellular metabolism, and induce apoptosis in animal cells . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies in animal models have highlighted the importance of dosage in determining the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to sulfur metabolism. It is metabolized by enzymes such as thiocyanate dehydrogenase, which catalyzes the conversion of thiocyanate to cyanate and sulfide . The cyanate is further hydrolyzed to ammonia and carbon dioxide by cyanase, while the sulfide is oxidized to sulfate . These metabolic pathways are essential for the detoxification and utilization of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Thiocyanate compounds, including this compound, are known to be transported by anion transporters, which facilitate their movement across cell membranes . Once inside the cells, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cellular components.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in various cellular compartments, including the cytoplasm and organelles such as mitochondria . The localization of this compound can affect its activity and function, as it may interact with specific enzymes and proteins within these compartments. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, influencing its biochemical behavior.
properties
IUPAC Name |
pentan-2-yl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-4-6(2)8-5-7/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXHMJVSAWJUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375740 | |
| Record name | 2-Pentyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61735-43-1 | |
| Record name | 2-Pentyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



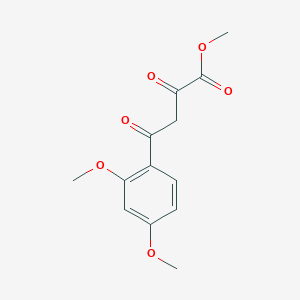
![4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B1621708.png)
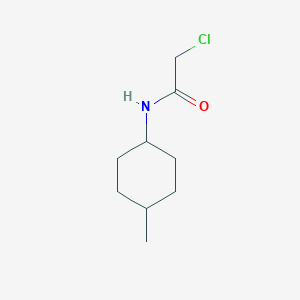
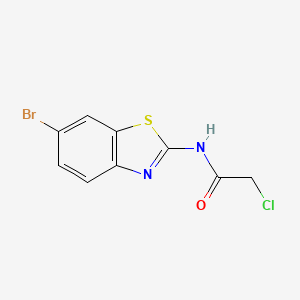

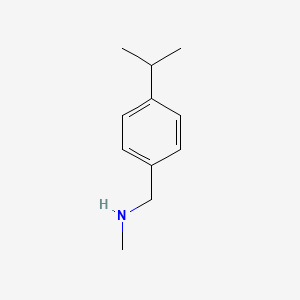
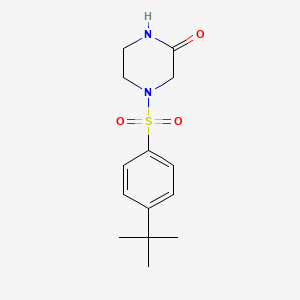
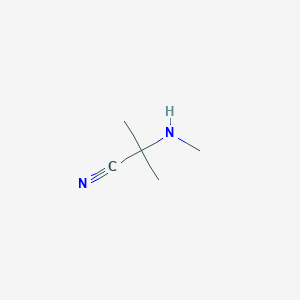
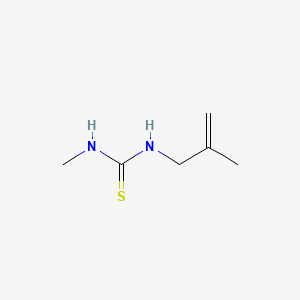

![[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione](/img/structure/B1621722.png)
![(3R-cis)-(-)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1621724.png)

